Cas no 861439-50-1 (N*1*-(4-Phenyl-6-trifluoromethyl-pyrimidin-2-yl)-ethane-1,2-diamine)

N*1*-(4-Phenyl-6-trifluoromethyl-pyrimidin-2-yl)-ethane-1,2-diamine structure
861439-50-1 structure
Product Name:N*1*-(4-Phenyl-6-trifluoromethyl-pyrimidin-2-yl)-ethane-1,2-diamine
CAS-nummer:861439-50-1
MF:C13H13F3N4
MW:282.264332532883
MDL:MFCD04970610
CID:3059541
PubChem ID:19576651
Update Time:2025-04-21

N*1*-(4-Phenyl-6-trifluoromethyl-pyrimidin-2-yl)-ethane-1,2-diamine Chemische en fysische eigenschappen

Naam en identificatie

    • N*1*-(4-Phenyl-6-trifluoromethyl-pyrimidin-2-yl)-ethane-1,2-diamine
    • CS-0330844
    • 861439-50-1
    • N1-[4-Phenyl-6-(trifluoromethyl)-2-pyrimidinyl]-1,2-ethanediamine
    • N1-[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]ETHANE-1,2-DIAMINE
    • AKOS000310888
    • N-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]ethane-1,2-diamine
    • N1-(4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl)ethane-1,2-diamine
    • N'-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]ethane-1,2-diamine
    • MFCD04970610
    • DTXSID801167607
    • SB59151
    • STK349782
    • MDL: MFCD04970610
    • Inchi: 1S/C13H13F3N4/c14-13(15,16)11-8-10(9-4-2-1-3-5-9)19-12(20-11)18-7-6-17/h1-5,8H,6-7,17H2,(H,18,19,20)
    • InChI-sleutel: WBCZOUBRSFPZTN-UHFFFAOYSA-N
    • LACHT: FC(C1=CC(C2C=CC=CC=2)=NC(=N1)NCCN)(F)F

Berekende eigenschappen

  • Exacte massa: 282.10923092Da
  • Monoisotopische massa: 282.10923092Da
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 20
  • Aantal draaibare bindingen: 4
  • Complexiteit: 292
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.2
  • Topologisch pooloppervlak: 63.8Ų

N*1*-(4-Phenyl-6-trifluoromethyl-pyrimidin-2-yl)-ethane-1,2-diamine Prijsmeer >>

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